6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

5-LOX inhibition Anti-inflammatory Leukotriene synthesis

Scaffold-validated 5-LOX/PLA2 inhibitor core – this compound uniquely positions a 2-aminothiazole pharmacophore on a 1,4-benzoxazin-3-one framework in a rigid, patent-claimed orientation. Generic thiazole or benzoxazine building blocks cannot reproduce this biological profile. Available as free base (CAS 749889-22-3) and hydrochloride salt (CAS 1049742-69-9) for improved aqueous solubility. Choose the HCl salt for in vitro assays to minimize DMSO carryover artifacts.

Molecular Formula C11H9N3O2S
Molecular Weight 247.27
CAS No. 749889-22-3
Cat. No. B2734750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one
CAS749889-22-3
Molecular FormulaC11H9N3O2S
Molecular Weight247.27
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
InChIInChI=1S/C11H9N3O2S/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9/h1-3,5H,4H2,(H2,12,14)(H,13,15)
InChIKeyABNPNGOJWAZAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 749889-22-3): Core Properties and Scaffold Overview for Research Procurement


6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS: 749889-22-3) is a heterocyclic compound comprising a 2-aminothiazole moiety linked to a 1,4-benzoxazin-3(4H)-one core. It has the molecular formula C11H9N3O2S and a molecular weight of 247.27 g/mol . This compound is primarily available as a free base (melting point: 304–306 °C, soluble in DMSO) and as a hydrochloride salt (CAS: 1049742-69-9) with improved aqueous solubility . The 2-aminothiazolyl-benzoxazinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit COX-2/5-LOX dual inhibition [1] and phospholipase A2 (PLA2) inhibition [2].

Why Generic 2-Aminothiazole or Benzoxazinone Analogs Cannot Replace 6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one in Specialized Assays


The 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one scaffold combines two pharmacophores in a specific, rigid orientation that is not replicated by simple 2-aminothiazoles or benzoxazinones alone. Studies on structurally related methyl ester derivatives demonstrate that subtle modifications—such as the addition of a methyl acetate group at the 2-position—profoundly alter target selectivity, completely abolishing COX-2 inhibition while retaining 5-LOX inhibitory activity [1]. Furthermore, the patent literature explicitly claims that the 2-aminothiazol-4-yl substituted benzoxazine framework is essential for phospholipase A2 (PLA2) inhibition, an activity not observed with other heteroaryl substitutions [2]. Therefore, procurement of generic thiazole or benzoxazine building blocks cannot be expected to reproduce the specific biological or physicochemical profile required for follow-up studies based on this exact core structure.

Quantitative Differentiation Evidence for 6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one: Key Data for Procurement Decisions


5-Lipoxygenase (5-LOX) Inhibitory Potential: A Class-Level Benchmark for Anti-Inflammatory Screening

Although the unsubstituted core compound (749889-22-3) lacks a methyl acetate side chain, closely related derivatives bearing the same 2-aminothiazolyl-benzoxazinone scaffold demonstrated significant 5-LOX inhibition. Specifically, the amino-3 derivative (lacking a substituted pyridyl or tolyl group) exhibited significant inhibition at 8 μM, compared to the standard nordihydroguaiaretic acid (NDGA) which inhibited at 1.5 μM [1]. This establishes a class-level benchmark: the core scaffold is permissive for 5-LOX inhibition, and modifications at the 2-position (such as the methyl ester in the reference compounds) can modulate potency.

5-LOX inhibition Anti-inflammatory Leukotriene synthesis

Phospholipase A2 (PLA2) Inhibition: Patented Activity Claim Differentiating the 2-Aminothiazolyl-Benzoxazine Core

Japanese Patent JPH07242663 explicitly claims that benzoxazine derivatives bearing a 2-aminothiazol-4-yl substituent (Het in formula I) possess phospholipase A2 (PLA2) inhibitory activity, as well as interleukin-1 production inhibition and carrageenin-induced edema inhibition [1]. In contrast, compounds with alternative heteroaryl substitutions (e.g., 5-ethoxycarbonyl-4-phenylthiazol-2-yl) are listed as separate embodiments, implying distinct activity profiles. This patent provides direct intellectual property support for the unique biological relevance of the 2-aminothiazol-4-yl substituted benzoxazine framework.

Phospholipase A2 inhibition Inflammation Allergic diseases

Physicochemical Differentiation: Free Base vs. Hydrochloride Salt – Solubility and Handling Advantages

The free base form of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one (749889-22-3) exhibits a high melting point of 304–306 °C and is soluble in DMSO , but has limited aqueous solubility. In contrast, the hydrochloride salt (CAS 1049742-69-9) demonstrates enhanced aqueous solubility, making it more suitable for in vitro assays requiring aqueous buffers or for salt-based formulation development . This physicochemical differentiation is critical for experimental design: the free base is preferred for organic synthesis and DMSO stock solutions, while the hydrochloride salt facilitates aqueous-based biological testing.

Solubility Formulation Salt selection

Synthetic Utility: A Versatile Intermediate for Diversification at the 2-Position

The unsubstituted 2-position of the benzoxazinone ring in 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one provides a reactive handle for further functionalization. In the work of Reddy and Rao (2008), the corresponding methyl ester derivatives were synthesized from a related intermediate via Friedel-Crafts acylation and subsequent cyclization [1]. This synthetic accessibility contrasts with many pre-functionalized analogs (e.g., 4-methyl or 4-ethyl derivatives) where the 2-position is already occupied, limiting diversification potential. The free base therefore serves as an ideal core building block for generating focused libraries around the 2-position to explore structure-activity relationships.

Organic synthesis Medicinal chemistry Library design

Optimal Application Scenarios for 6-(2-Amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one Based on Verified Evidence


Anti-Inflammatory Lead Discovery: 5-LOX Inhibitor Optimization Programs

Use 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one as a starting scaffold for designing novel 5-LOX inhibitors. The class-level evidence from structurally related methyl ester derivatives [1] indicates that the core scaffold is permissive for 5-LOX inhibition. Researchers can introduce various substituents at the 2-position of the benzoxazinone ring to improve potency and selectivity, guided by the synthetic precedent described in the literature.

Phospholipase A2 (PLA2) Inhibitor Development for Inflammatory and Allergic Indications

Leverage the patented PLA2 inhibitory activity of the 2-aminothiazol-4-yl benzoxazine chemotype [1]. This compound serves as a validated starting point for developing novel anti-inflammatory agents targeting the PLA2 pathway. The patent also covers methods for treating allergic diseases, inflammatory diseases, and ischemic angiopathy, providing a clear rationale for further medicinal chemistry exploration.

Focused Library Synthesis via 2-Position Diversification

Employ 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one as a core building block for generating focused libraries of 2-substituted benzoxazinone derivatives. The unsubstituted 2-position allows for a wide range of transformations—including acylation, alkylation, and amide formation—enabling rapid exploration of structure-activity relationships [1]. This approach is particularly valuable for hit-to-lead campaigns in academic or industrial medicinal chemistry settings.

Aqueous Biological Assays Requiring Enhanced Solubility

For in vitro assays conducted in aqueous buffers (e.g., enzyme inhibition assays, cell-based screening), the hydrochloride salt (CAS 1049742-69-9) of this compound is recommended due to its improved aqueous solubility [1]. This form minimizes DMSO carryover artifacts and ensures accurate concentration-response determinations. Researchers should specify the salt form during procurement to avoid solubility-related assay failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.